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Compound of Interest

Compound Name:
alpha-Methylene-gamma-

butyrolactone

Cat. No.: B1223163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for α-Methylene-γ-

butyrolactone (also known as Tulipalin A), a compound of interest in various research and

development fields. The following sections present its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols

for obtaining such spectra.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for α-Methylene-γ-

butyrolactone (C₅H₆O₂; Molecular Weight: 98.10 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~6.2 t ~2.9 =CH₂ (H-5a)

~5.6 t ~2.6 =CH₂ (H-5b)

~4.3 t ~7.0 -O-CH₂- (H-4)

~3.0 m - -CH₂-C= (H-3)

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent

and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~170 C=O (C-1)

~135 =C- (C-2)

~122 =CH₂ (C-5)

~66 -O-CH₂- (C-4)

~28 -CH₂-C= (C-3)

Source: Data compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch

~2900 Medium C-H stretch

~1765 Strong
C=O stretch (in a 5-membered

lactone)[3]

~1660 Medium C=C stretch

1050-1270 Strong C-O-C and C-O stretch[4]

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

98 High [M]⁺ (Molecular Ion)

68 Medium [M - CO]⁺

55 High [C₄H₇]⁺

39 High [C₃H₃]⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).

[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the available instrumentation.

2.1 NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of α-Methylene-γ-butyrolactone in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR

tube.[5] The concentration should be in the range of 0.3-0.5 mM for optimal results.[6]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[7]
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.[7]

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans will be required

compared to ¹H NMR.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.23 ppm).[7]

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by

phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the

chemical shifts and multiplicities.

2.2 IR Spectroscopy

Sample Preparation:

Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry,

spectroscopic grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic

press.[8]

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This method requires minimal sample preparation.[9]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

2.3 Mass Spectrometry

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent

such as methanol, acetonitrile, or a mixture with water.[10]

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with

ionization.[10]

Instrumentation: Employ a mass spectrometer, which can be coupled to a gas

chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and

separation.

Ionization:

Electron Ionization (EI): Typically used with GC-MS, this hard ionization technique is useful

for generating fragment ions and aiding in structural elucidation.

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS,

which is good for determining the molecular weight of the compound.[11]

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from

the molecular ion peak and to interpret the fragmentation pattern to confirm the structure.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like α-Methylene-γ-butyrolactone.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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